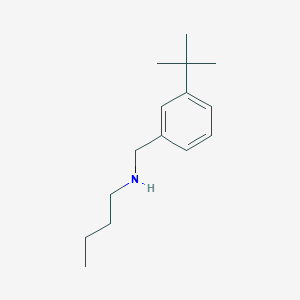

N-(3-(tert-Butyl)benzyl)butan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-(tert-Butyl)benzyl)butan-1-amine is an organic compound that belongs to the class of amines It features a benzyl group substituted with a tert-butyl group at the meta position and a butan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-(tert-Butyl)benzyl)butan-1-amine can be synthesized through the condensation of tert-butylamine and benzyl chloride in the presence of a solvent such as dimethylformamide. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-(tert-Butyl)benzyl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding hydroxylamine and nitrone derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents and strong bases are typically used in substitution reactions.

Major Products:

Oxidation: Hydroxylamine and nitrone derivatives.

Reduction: Simpler amines.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

N-(3-(tert-Butyl)benzyl)butan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of amine interactions with biological systems.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)benzyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

- N-Benzyl-tert-butylamine

- tert-Butylamine

- n-Butylamine

Comparison: N-(3-(tert-Butyl)benzyl)butan-1-amine is unique due to the presence of both a tert-butyl group and a butan-1-amine chain, which imparts distinct chemical and physical properties. Compared to N-Benzyl-tert-butylamine, it has an extended alkyl chain, which can influence its reactivity and interactions. tert-Butylamine and n-Butylamine are simpler amines with different structural features and applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(3-(tert-Butyl)benzyl)butan-1-amine, and how do reaction conditions influence yield?

The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Reductive amination : Reacting 3-(tert-butyl)benzaldehyde with butan-1-amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions (methanol/ethanol, pH 4–6, 25–40°C) .

- Nucleophilic substitution : Using 4-(tert-butyl)benzylbromide (or chloride) with butan-1-amine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours . Yields vary with stoichiometry, catalyst choice, and solvent purity. Optimizing temperature and reaction time reduces byproducts like oxidized tert-butyl derivatives .

Q. How is the purity and structural integrity of this compound validated?

Standard characterization methods include:

- NMR spectroscopy : 1H and 13C NMR confirm the tert-butyl group (δ 1.2–1.4 ppm for 9H singlet) and benzyl-amine linkage (δ 3.7–4.0 ppm for CH2NH) .

- Mass spectrometry : ESI-MS or GC-MS identifies the molecular ion peak (m/z ≈ 247.4 for C15H25N) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for tertiary-butyl-substituted benzylamines?

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Structural analogs : Substituting the tert-butyl group with smaller alkyl chains (e.g., methyl) alters lipophilicity and target binding .

- Assay conditions : Varying pH or solvent (DMSO vs. aqueous buffers) affects compound solubility and stability. Standardize protocols using controls like tert-butylcatechol derivatives .

- Target specificity : Use radioligand binding assays or CRISPR-edited cell lines to confirm interactions with receptors (e.g., GPCRs) versus non-specific membrane effects .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) simulations (B3LYP/6-31G*) predict:

- Electrophilic sites : The benzylic CH2 group (α to N) has higher electron density, favoring oxidation or alkylation reactions .

- Steric effects : The tert-butyl group reduces accessibility to the aromatic ring, lowering electrophilic substitution rates compared to unsubstituted analogs . Validate predictions experimentally using kinetic studies (e.g., Hammett plots) .

Q. Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods for scaling this compound, and how can they be addressed?

- Byproduct formation : Oxidative degradation of the tert-butyl group occurs under strong acidic/oxidizing conditions. Mitigate by using inert atmospheres (N2) and mild reducing agents (e.g., NaBH4 instead of LiAlH4) .

- Low yields in nucleophilic substitution : Steric hindrance from the tert-butyl group slows reactivity. Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance kinetics .

Q. Biological and Mechanistic Studies

Q. How does the tert-butyl substituent influence the compound’s pharmacokinetic properties?

- Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing blood-brain barrier permeability but reducing aqueous solubility .

- Metabolic stability : Tert-butyl groups resist CYP450-mediated oxidation compared to methyl or ethyl analogs, prolonging half-life in vivo .

- Toxicity : Screen for hepatotoxicity using primary hepatocyte assays, as bulky substituents may inhibit mitochondrial enzymes .

Q. Key Research Gaps

- Structure-Activity Relationships (SAR) : Systematic studies comparing tert-butyl with other branched alkyl groups (e.g., isopropyl) are needed .

- Ecotoxicity : Limited data on environmental persistence; prioritize OECD 301F biodegradability testing .

Properties

IUPAC Name |

N-[(3-tert-butylphenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N/c1-5-6-10-16-12-13-8-7-9-14(11-13)15(2,3)4/h7-9,11,16H,5-6,10,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTKTPXFRFELBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC(=CC=C1)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.